molecular formula C17H21F2N3O3 B14788859 (alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol

(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol

Cat. No.: B14788859
M. Wt: 353.36 g/mol
InChI Key: JIOCAXCXNCXZBR-UAIPMZCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol is a complex organic compound that features a triazole ring, a difluorophenyl group, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol typically involves multiple steps, including the formation of the triazole ring, the introduction of the difluorophenyl group, and the attachment of the tetrahydropyran moiety. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkynes or nitriles.

    Introduction of the Difluorophenyl Group: This step often involves the use of difluorobenzene derivatives and suitable coupling reactions.

    Attachment of the Tetrahydropyran Moiety: This can be done through etherification reactions involving tetrahydropyran-2-ol and suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • **(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol shares structural similarities with other triazole-based compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
  • Difluorophenyl Derivatives: Compounds containing the difluorophenyl group, such as difluorobenzene derivatives, also exhibit similar chemical reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H21F2N3O3

Molecular Weight

353.36 g/mol

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-3-(oxan-2-yloxy)-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C17H21F2N3O3/c1-12(25-16-4-2-3-7-24-16)17(23,9-22-11-20-10-21-22)14-6-5-13(18)8-15(14)19/h5-6,8,10-12,16,23H,2-4,7,9H2,1H3/t12?,16?,17-/m1/s1

InChI Key

JIOCAXCXNCXZBR-UAIPMZCESA-N

Isomeric SMILES

CC([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OC3CCCCO3

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OC3CCCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.